4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 2640972-17-2
VCID: VC11877794
InChI: InChI=1S/C21H28BrN5O/c1-17-16-20(26-12-14-28-15-13-26)24-21(23-17)27-10-8-25(9-11-27)7-6-18-2-4-19(22)5-3-18/h2-5,16H,6-15H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)Br)N4CCOCC4
Molecular Formula: C21H28BrN5O
Molecular Weight: 446.4 g/mol

4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

CAS No.: 2640972-17-2

Cat. No.: VC11877794

Molecular Formula: C21H28BrN5O

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine - 2640972-17-2

Specification

CAS No. 2640972-17-2
Molecular Formula C21H28BrN5O
Molecular Weight 446.4 g/mol
IUPAC Name 4-[2-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C21H28BrN5O/c1-17-16-20(26-12-14-28-15-13-26)24-21(23-17)27-10-8-25(9-11-27)7-6-18-2-4-19(22)5-3-18/h2-5,16H,6-15H2,1H3
Standard InChI Key LOMZVQRBMZIWPN-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)Br)N4CCOCC4
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)Br)N4CCOCC4

Introduction

Key Chemical Information:

PropertyValue
Molecular FormulaC18H25BrN6O
Molecular Weight425.34 g/mol
Functional GroupsPiperazine, pyrimidine, bromophenyl, morpholine
SolubilityLikely soluble in polar organic solvents like DMSO or methanol
LogPModerate lipophilicity due to bromophenyl and morpholine groups

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the pyrimidine core: Starting from methylated pyrimidine precursors.

  • Substitution reactions: Introduction of the morpholine group at the 4th position via nucleophilic substitution.

  • Piperazine functionalization: Attachment of the bromophenylethyl group to piperazine through alkylation.

  • Final coupling: Linking the functionalized piperazine to the pyrimidine core.

General Reaction Scheme:

Pyrimidine derivative+MorpholineIntermediate+Functionalized PiperazineFinal Compound\text{Pyrimidine derivative} + \text{Morpholine} \rightarrow \text{Intermediate} + \text{Functionalized Piperazine} \rightarrow \text{Final Compound}

Mechanism of Action

Compounds with similar structural motifs exhibit activity through:

  • Binding to G-protein-coupled receptors (GPCRs), ion channels, or enzymes.

  • Modulating neurotransmitter systems due to the piperazine core.

  • Inhibiting protein-protein interactions or enzymatic activity via the pyrimidine scaffold.

Therapeutic Applications

  • Anticancer Activity: The bromophenyl group may enhance binding to DNA or proteins involved in cancer progression.

  • CNS Disorders: Piperazine derivatives are known for their role in treating anxiety, depression, and schizophrenia.

  • Antiviral Potential: Pyrimidine analogs have shown efficacy against RNA viruses by targeting viral polymerases.

Molecular Docking and SAR Studies

Structure-activity relationship (SAR) studies on similar compounds indicate:

  • The bromophenyl group enhances hydrophobic interactions with biological targets.

  • The morpholine ring improves solubility and bioavailability.

  • Substitutions on the pyrimidine ring can modulate potency and selectivity.

Example SAR Insights:

ModificationEffect on Activity
Bromine substitution on phenylIncreases target affinity
Morpholine vs other aminesEnhances water solubility

Spectroscopic Characterization:

  • NMR (Proton and Carbon): Confirms substitution patterns on pyrimidine and piperazine rings.

  • Mass Spectrometry (MS): Verifies molecular weight (425 g/mol).

  • X-ray Crystallography: Provides insights into bond angles and intermolecular interactions.

Biological Assays:

Preliminary studies on related compounds suggest:

  • Moderate cytotoxicity against cancer cell lines.

  • Selectivity for CNS receptors over other biological targets.

Future Directions

  • Optimization of Substituents: Modifying the bromophenyl group or morpholine ring for enhanced activity.

  • In Vivo Studies: Testing for pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity.

  • Therapeutic Targeting: Exploring its role in neurodegenerative diseases or as an antiviral agent.

This compound represents a promising scaffold in drug discovery due to its multifunctional groups and potential pharmacological activities. Further research is needed to fully elucidate its therapeutic applications and optimize its properties for clinical use.

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